5-Amino-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
3-Amino-2-(6-quinolylazo)phenol is an organic compound with the molecular formula C15H12N4O It is a derivative of phenol and quinoline, characterized by the presence of an azo group (-N=N-) linking the quinoline and phenol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(6-quinolylazo)phenol typically involves the diazotization of 6-aminoquinoline followed by coupling with 2-aminophenol. The reaction conditions generally include:
Diazotization: 6-aminoquinoline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2-aminophenol in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of 3-Amino-2-(6-quinolylazo)phenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(6-quinolylazo)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form the corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives, depending on the electrophile used.
Scientific Research Applications
3-Amino-2-(6-quinolylazo)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Mechanism of Action
The mechanism of action of 3-Amino-2-(6-quinolylazo)phenol depends on its application:
Biological Activity: The compound may interact with cellular components, such as enzymes or DNA, through hydrogen bonding, π-π interactions, or covalent bonding.
Pharmacological Effects: It may inhibit or activate specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(6-quinolylazo)phenol: Similar structure but with different substitution pattern.
4-Amino-2-(6-quinolylazo)phenol: Another isomer with the amino group in a different position.
Quinoline-based Azo Compounds: Various derivatives with different substituents on the quinoline ring.
Uniqueness
3-Amino-2-(6-quinolylazo)phenol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing specific applications, such as targeted biological studies or specialized industrial processes.
Properties
CAS No. |
91854-23-8 |
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Molecular Formula |
C15H12N4O |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-amino-2-(quinolin-6-yldiazenyl)phenol |
InChI |
InChI=1S/C15H12N4O/c16-12-4-1-5-14(20)15(12)19-18-11-6-7-13-10(9-11)3-2-8-17-13/h1-9,20H,16H2 |
InChI Key |
ZFRQXNFUYZQNPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N=NC2=CC3=C(C=C2)N=CC=C3)N |
Origin of Product |
United States |
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